sSPhos (CAS 1049726-96-6), the sodium salt of 2'-dicyclohexylphosphino-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate hydrate, is a highly polar, water-soluble variant of the benchmark Buchwald ligand SPhos. By incorporating a sulfonate group onto the biphenyl backbone, sSPhos retains the exceptional electron-rich, sterically demanding properties required for challenging palladium-catalyzed cross-coupling reactions while unlocking complete solubility in aqueous media [1]. This dual functionality makes it a premier ligand for green chemistry applications, biphasic industrial catalysis, and the modification of sensitive biological molecules where organic solvents must be minimized or eliminated.
Attempting to substitute sSPhos with its parent ligand SPhos or other standard water-tolerant catalysts (e.g., Pd(PPh3)4) in aqueous environments frequently leads to reaction failure or severe product contamination [1]. In purely aqueous or highly polar media—such as those required for DNA-encoded library (DEL) synthesis or native protein bioconjugation—lipophilic ligands like SPhos and RuPhos fail to dissolve, resulting in negligible conversion (<20%) [2]. Furthermore, in biphasic industrial scale-up, non-sulfonated ligands partition into the organic phase, necessitating costly and time-consuming heavy metal scavenging to remove toxic palladium residues from the final product. sSPhos prevents these failures by ensuring the active catalytic species remains fully solvated in the aqueous phase, driving high yields at ambient temperatures while streamlining downstream purification.
In the synthesis of DNA-encoded libraries (DELs), organic cosolvents can precipitate or denature DNA tags. A comparative study of DNA-conjugated aryl iodides undergoing Suzuki-Miyaura coupling at 37 °C in aqueous buffer demonstrated that the water-soluble Na2PdCl4/sSPhos catalytic system achieved a 67% yield[1]. In contrast, the standard water-tolerant catalyst Pd(PPh3)4 afforded only a 41% yield under identical conditions, while systems relying on non-sulfonated ligands like SPhos or Pd(OAc)2 failed to furnish the desired product efficiently due to poor aqueous solubility.
| Evidence Dimension | Product yield of DNA-conjugated aryl cross-coupling at 37 °C |
| Target Compound Data | 67% yield (Na2PdCl4/sSPhos) |
| Comparator Or Baseline | 41% yield (Pd(PPh3)4); 0% yield (Pd(OAc)2/SPhos) |
| Quantified Difference | 63% relative yield increase over Pd(PPh3)4 and complete enabling of reactivity vs parent SPhos |
| Conditions | 37 °C, aqueous buffer/acetonitrile (4:1) |
Enables the robust construction of highly diverse DNA-encoded libraries without damaging the genetic barcode through harsh temperatures or precipitating organic solvents.
For the bioconjugation of sensitive proteins, eliminating organic cosolvents is critical to preserving tertiary structure. When evaluating palladium reagents for the S-arylation of cysteine residues in completely aqueous, ambient conditions, complexes supported by sSPhos achieved rapid, high-yielding (>95% conversion) chemoselective modification[1]. Under the exact same cosolvent-free conditions, complexes supported by the benchmark ligands SPhos and RuPhos provided <20% yield. The sulfonate group of sSPhos ensures complete dissolution of the active palladium species in physiological buffers.
| Evidence Dimension | Yield of cysteine S-arylation in cosolvent-free aqueous media |
| Target Compound Data | >95% conversion (rapid, high yielding) |
| Comparator Or Baseline | <20% yield (SPhos and RuPhos) |
| Quantified Difference | >4-fold increase in bioconjugation yield in purely aqueous media |
| Conditions | Room temperature, cosolvent-free aqueous buffer, DARPin protein / model peptides |
Allows for the direct, high-yielding functionalization of complex biological molecules in native-like aqueous environments without denaturing organic solvents.
Expanding the chemical space of DELs requires adapting diverse transformations to aqueous conditions. In the development of a DNA-compatible palladium-catalyzed hydroxycarbonylation of (hetero)aryl halides, the water-soluble precatalyst sSPhos-Pd-G2 was evaluated against a panel of standard catalysts [1]. The sSPhos-supported system successfully mediated the conversion of DNA-linked aryl bromides to benzoic acids using Mo(CO)6 as a solid CO source in aqueous media, proving superior to all other tested non-sulfonated palladium catalysts which suffered from poor solubility and trace conversion.
| Evidence Dimension | Catalyst efficacy for on-DNA hydroxycarbonylation |
| Target Compound Data | Moderate to high conversion to benzoic acid |
| Comparator Or Baseline | Non-sulfonated standard Pd catalysts (failed or trace conversion) |
| Quantified Difference | Enabled productive conversion where standard lipophilic catalysts failed |
| Conditions | 80 °C, 15 min, aqueous media with Mo(CO)6 as CO source |
Provides a reliable, water-soluble catalytic platform for introducing carboxylic acid handles into DNA-encoded libraries, a transformation notoriously difficult in aqueous environments.
In scale-up synthesis, removing palladium residues from the organic product is a major bottleneck. sSPhos, by virtue of its highly polar sulfonate group, partitions almost exclusively into the aqueous phase during biphasic (e.g., toluene/water) Suzuki-Miyaura couplings[1]. While the parent SPhos ligand remains highly soluble in the organic phase—complicating product purification and requiring heavy metal scavengers—sSPhos allows the active catalyst to be retained in the aqueous layer. This partitioning drastically reduces palladium contamination in the organic product phase, streamlining downstream processing.
| Evidence Dimension | Catalyst partitioning and product purification efficiency |
| Target Compound Data | High aqueous retention of the active Pd species |
| Comparator Or Baseline | Parent SPhos (high organic retention) |
| Quantified Difference | Eliminates the need for intensive palladium scavenging in the organic phase |
| Conditions | Biphasic solvent systems (e.g., toluene/water) |
Significantly lowers the cost and time associated with removing toxic palladium residues from active pharmaceutical ingredients (APIs) during scale-up.
sSPhos is the ligand of choice for performing Suzuki-Miyaura couplings and hydroxycarbonylations on DNA-conjugated substrates. Its water solubility allows for high-yielding library expansion at 37–80 °C without the use of DNA-denaturing organic solvents, preserving the integrity of the genetic barcode[1].
Ideal for the cosolvent-free S-arylation of cysteine residues on sensitive proteins (e.g., DARPin). sSPhos ensures the palladium reagent remains fully soluble and reactive under physiological conditions, preventing the protein denaturation commonly seen with lipophilic ligands like RuPhos or SPhos[2].
Highly recommended for large-scale Suzuki-Miyaura and Sonogashira couplings where the active catalyst must be retained in the aqueous phase. By partitioning into the water layer, sSPhos minimizes palladium contamination in the organic product stream, thereby reducing the need for expensive metal scavengers [3].
Irritant